methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a thioacetamido group, and a benzoate group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-6-yl core, followed by the introduction of the thioacetamido and benzoate groups .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For example, the thioacetamido group might be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific chemical structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
One significant application involves the use of related compounds in the preparation of heterocyclic systems, which are foundational structures in many therapeutic agents. For instance, the synthesis of pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and triazolo[2,3-a]pyrimidin-5-ones through the use of reagents like methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate highlights the compound's utility in generating diverse heterocyclic frameworks (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). These heterocycles are important for their wide range of biological activities and pharmaceutical applications.
Biological Activity and Applications
The synthesis and evaluation of heterocyclic compounds derived from similar chemical frameworks have shown potential biological activities, including antimicrobial and anticancer properties. For example, novel pyrazolo[3,4-d]pyrimidin derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). Such studies underscore the significance of these compounds in medicinal chemistry and drug discovery.
Advanced Materials and Catalysis
Beyond biological applications, compounds with similar structures have been explored for their roles in materials science and catalysis. The unique properties of heterocyclic compounds make them suitable for use as ligands in catalytic systems, sensors, and advanced materials with specific electronic, optical, or mechanical properties.
References
- (Toplak, Svete, Grdadolnik, & Stanovnik, 1999) - Study on the synthesis of heterocyclic systems using related compounds.
- (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016) - Research on the biological activity of pyrazolo[3,4-d]pyrimidin derivatives.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. Based on the structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it is plausible that it may interact with certain kinases or enzymes involved in cellular signaling pathways .
Mode of Action
It is known that pyrazolo[3,4-d]pyrimidine derivatives can interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the thioacetamido and benzoate groups may further enhance these interactions, leading to changes in the conformation or activity of the target proteins .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if it targets kinases, it could influence signal transduction pathways, leading to changes in cell proliferation, differentiation, or survival
Pharmacokinetics
The presence of the hydroxyethyl and benzoate groups may enhance its solubility, potentially improving its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it inhibits a kinase involved in cell proliferation, it could lead to cell cycle arrest and apoptosis
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s stability and activity could be affected by the pH of its environment, as changes in pH can alter the ionization state of the compound and its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c1-27-16(26)10-2-4-11(5-3-10)19-13(24)9-28-17-20-14-12(15(25)21-17)8-18-22(14)6-7-23/h2-5,8,23H,6-7,9H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHHMKVOIBAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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